molecular formula C20H21FO2 B14339572 Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- CAS No. 104761-65-1

Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-

Cat. No.: B14339572
CAS No.: 104761-65-1
M. Wt: 312.4 g/mol
InChI Key: NHYWRIBSCPHRAD-WOJBJXKFSA-N
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Description

Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its multi-ring structure and the presence of hydroxyl and fluoro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl and fluoro groups through specific reactions such as electrophilic substitution and nucleophilic addition. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions include various derivatives of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-, such as quinones, dihydro compounds, and substituted analogs.

Scientific Research Applications

Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential therapeutic applications, such as anticancer agents, due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and fluoro groups.

    7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12, known for its carcinogenic properties.

    10-Fluorobenz(a)anthracene: A compound with a fluoro group at position 10, similar in structure but lacking the hydroxyl groups.

Uniqueness

Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

104761-65-1

Molecular Formula

C20H21FO2

Molecular Weight

312.4 g/mol

IUPAC Name

(7R,12R)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol

InChI

InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20-/m1/s1

InChI Key

NHYWRIBSCPHRAD-WOJBJXKFSA-N

Isomeric SMILES

C[C@]1(C2=C(C=C(C=C2)F)[C@@](C3=C1C=CC4=C3CCCC4)(C)O)O

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O

Origin of Product

United States

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